DIRECT BROWN 79

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

DIRECT BROWN 79 is a synthetic dye belonging to the class of direct dyes. It is primarily used for dyeing cellulosic fibers such as cotton, viscose, and linen. The compound is known for its ability to produce a brown color with good fastness properties, making it suitable for various industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of DIRECT BROWN 79 involves multiple steps, starting with the nitration of 4-aminophenylbenzene to form a dinitro compound. This is followed by reduction to obtain the corresponding diamine. The diamine is then diazotized and coupled with 2-hydroxybenzoic acid to form the azo dye. The final product is obtained by coupling with 4-aminobenzene-1,3-disulfonic acid and benzene-1,3-diamine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity. The dye is usually produced in powder form and is soluble in water, making it easy to apply in various dyeing processes .

Analyse Des Réactions Chimiques

Types of Reactions

DIRECT BROWN 79 undergoes several types of chemical reactions, including:

Oxidation: The dye can be oxidized under acidic or basic conditions, leading to the formation of different colored products.

Reduction: Reduction of the azo groups in the dye can lead to the formation of amines.

Substitution: The dye can undergo substitution reactions, particularly at the aromatic rings, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like chlorosulfonic acid and nitric acid.

Major Products Formed

The major products formed from these reactions include various substituted azo compounds, amines, and other aromatic derivatives .

Applications De Recherche Scientifique

Applications in Textiles

Textile Dyeing : Direct Brown 79 is primarily utilized in the textile industry for dyeing cotton and other cellulosic fibers. Its ability to produce deep brown shades makes it a popular choice among manufacturers. The dye is applied through a direct dyeing process, which allows for easier application compared to reactive dyes.

| Property | Value |

|---|---|

| Lightfastness | Moderate |

| Washfastness | Good |

| Application Method | Exhaustion dyeing |

The dye's performance can be affected by factors such as pH, temperature, and the presence of salts during the dyeing process. These parameters must be optimized to achieve the desired color yield and fastness properties.

Environmental Remediation

Biodegradation Studies : Recent research has focused on the biodegradation of this compound using various microbial strains. For instance, studies have demonstrated that certain bacteria, such as Acinetobacter calcoaceticus, can effectively degrade this dye, reducing its toxicity and environmental impact.

Case Study: Biodegradation by Acinetobacter calcoaceticus

- Objective : To evaluate the efficacy of Acinetobacter calcoaceticus in degrading this compound.

- Methodology : Cultures were exposed to varying concentrations of the dye, with periodic sampling to assess degradation rates.

- Results :

| Initial Concentration (mg/L) | Degradation Rate (%) | Time (days) |

|---|---|---|

| 100 | 85 | 10 |

| 200 | 70 | 10 |

| 300 | 50 | 10 |

This study indicates that bioremediation could be a viable method for treating wastewater containing this compound, thereby mitigating its environmental impact.

Biomedical Applications

Potential Antimicrobial Properties : Emerging studies suggest that some azo dyes, including this compound, may possess antimicrobial properties. This aspect is being investigated for potential applications in developing antimicrobial textiles or coatings.

Case Study: Antimicrobial Activity Assessment

- Objective : To assess the antimicrobial activity of this compound against common pathogens.

- Methodology : Disk diffusion method was employed using bacterial strains such as E. coli and Staphylococcus aureus.

- Results :

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| E. coli | 12 |

| Staphylococcus aureus | 15 |

The results indicate moderate antimicrobial activity, suggesting potential for further exploration in medical textiles or coatings.

Mécanisme D'action

The mechanism of action of DIRECT BROWN 79 involves its interaction with the fibers or substrates it is applied to. The dye molecules form hydrogen bonds and van der Waals forces with the cellulose fibers, leading to strong adherence and good fastness properties. The azo groups in the dye are responsible for its color, and the sulfonic acid groups enhance its solubility in water .

Comparaison Avec Des Composés Similaires

Similar Compounds

- C.I. Direct Brown 2

- C.I. Direct Blue 218

- C.I. Direct Red 83

- C.I. Direct Brown 95

Uniqueness

DIRECT BROWN 79 is unique due to its specific molecular structure, which provides excellent dyeing properties and fastness. Unlike some other direct dyes, it forms stable metal complexes, particularly with copper, enhancing its lightfastness and overall durability .

Propriétés

Numéro CAS |

6483-77-8 |

|---|---|

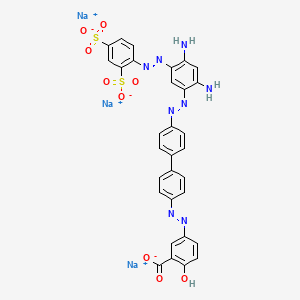

Formule moléculaire |

C31H21N8Na3O9S2 |

Poids moléculaire |

782.6 g/mol |

Nom IUPAC |

trisodium;5-[[4-[4-[[2,4-diamino-5-[(2,4-disulfonatophenyl)diazenyl]phenyl]diazenyl]phenyl]phenyl]diazenyl]-2-hydroxybenzoate |

InChI |

InChI=1S/C31H24N8O9S2.3Na/c32-24-15-25(33)28(39-37-26-11-10-22(49(43,44)45)14-30(26)50(46,47)48)16-27(24)38-35-20-7-3-18(4-8-20)17-1-5-19(6-2-17)34-36-21-9-12-29(40)23(13-21)31(41)42;;;/h1-16,40H,32-33H2,(H,41,42)(H,43,44,45)(H,46,47,48);;;/q;3*+1/p-3 |

Clé InChI |

GSZCBUINRPTBEY-UHFFFAOYSA-K |

SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=CC(=C(C=C3N)N)N=NC4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=CC(=C(C=C5)O)C(=O)[O-].[Na+].[Na+].[Na+] |

SMILES canonique |

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=CC(=C(C=C3N)N)N=NC4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=CC(=C(C=C5)O)C(=O)[O-].[Na+].[Na+].[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.